![molecular formula C13H10ClN5O5 B2364566 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone CAS No. 866142-88-3](/img/structure/B2364566.png)
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone
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Overview
Description
“2-Chloro-N-(2,4-dinitrophenyl) acetamide” is a compound that has been synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .
Synthesis Analysis
This compound was synthesized and characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . The synthesis process involves several steps, including the use of 2-chloroacetyl chloride .Molecular Structure Analysis
The compound crystallizes in the monoclinic space group P21/n. The crystal structure revealed the intramolecular H-bonding with the S(6) motif between H atom of the amide group and the nitro group at the ortho position .Chemical Reactions Analysis
Several intermolecular C–H⋯O interactions hold different molecules of the compound together resulting in the crystal packing .Physical And Chemical Properties Analysis
The optical properties of the compound in various solvents were investigated using UV–vis spectrophotometry. The compound showed solvatochromic effects upon the varying polarity of the solvent .Scientific Research Applications
- Dinitroaniline derivatives like this compound have been studied for their optoelectronic properties. Their arrangement of electron-donating and electron-withdrawing groups within a π-conjugated system makes them interesting candidates for applications in light-emitting devices, solar cells, and sensors .
Optoelectronic Materials
Linkers for Antibody-Drug Conjugates (ADCs)
Future Directions
properties
IUPAC Name |
2-chloro-1-[5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O5/c14-5-13(20)8-3-9(15-6-8)7-16-17-11-2-1-10(18(21)22)4-12(11)19(23)24/h1-4,6-7,15,17H,5H2/b16-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWTUHATLIIVDQ-FRKPEAEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC(=CN2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC(=CN2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(2,4-dinitrophenyl)hydrazone |
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